molecular formula C9H14ClNO2 B1445840 4-Amino-3-(propan-2-yloxy)phenol hydrochloride CAS No. 1803606-29-2

4-Amino-3-(propan-2-yloxy)phenol hydrochloride

Cat. No.: B1445840
CAS No.: 1803606-29-2
M. Wt: 203.66 g/mol
InChI Key: QJUCSHORKNJXEF-UHFFFAOYSA-N
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Description

4-Amino-3-(propan-2-yloxy)phenol hydrochloride (CAS 1803606-29-2) is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 . It is supplied as a high-purity building block intended solely for research and development purposes. As a meta-substituted phenol derivative, this compound serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring both amino and phenolic hydroxyl groups protected by an isopropyl ether, makes it a valuable precursor for synthesizing more complex molecules. Researchers utilize such m-aryloxy phenol derivatives in the development of advanced polymers, where they can contribute to enhanced thermal stability and material properties . Furthermore, structurally related phenolic compounds are investigated in pharmaceutical research for their potential biological activities, including as antagonists for specific receptors or as intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The synthetic routes for such compounds often involve modern adaptations of classic reactions, such as copper-mediated nucleophilic aromatic substitutions, to achieve the desired meta-substitution pattern . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for administration to humans.

Properties

IUPAC Name

4-amino-3-propan-2-yloxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-6(2)12-9-5-7(11)3-4-8(9)10;/h3-6,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUCSHORKNJXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Intermediate Formation

The key intermediate is typically a phenoxy-2,3-epoxypropane derivative formed by reacting the substituted phenol with an epihalohydrin or epichlorohydrin in the presence of a mild base and polar protic solvent.

  • Reaction conditions:
    • Base: Mild bases such as sodium hydroxide or potassium carbonate.
    • Solvent: Polar protic solvents like alcohols (e.g., isopropanol).
    • Temperature: Typically 70–90°C.
  • Outcome: Formation of 1-{4-[3-(propan-2-yloxy)phenoxy]}-2,3-epoxypropane intermediate.

This step is crucial for introducing the epoxypropane moiety which will be opened by the amine nucleophile in the next step.

Epoxide Ring Opening with Amine

The epoxide intermediate undergoes nucleophilic attack by an amine, specifically ammonia or a primary amine, to open the epoxide ring and introduce the amino group at the 4-position relative to the phenol.

This step yields the free base form of 4-amino-3-(propan-2-yloxy)phenol.

Formation of Hydrochloride Salt

The free base is converted into its hydrochloride salt by treatment with hydrogen chloride in a suitable solvent such as isopropanol or 2-propanol.

  • Procedure:
    • Dissolve free base in isopropanol.
    • Add slight excess of anhydrous hydrogen chloride in isopropanol.
    • Heat to reflux or maintain at an elevated temperature (e.g., 65°C) to promote salt formation.
    • Cool to ambient temperature to precipitate the hydrochloride salt.
    • Filter, wash with isopropanol or diethyl ether, and dry under vacuum.

This step improves the compound’s stability, crystallinity, and ease of handling.

Data Table Summarizing Preparation Steps

Step No. Reaction Description Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
1 Epoxide intermediate formation Substituted phenol + epichlorohydrin + base 70–90 Polar protic (e.g., isopropanol) 70–85 Mild base, polar solvent required
2 Epoxide ring opening with amine Epoxy intermediate + isopropylamine 25–70 Water or aqueous solvent 75–90 Nucleophilic attack, several hours
3 Hydrochloride salt formation Free base + HCl in isopropanol 25–65 Isopropanol 78–85 Reflux or heating to promote crystallization

Research Findings and Process Optimization

  • Mild base and solvent choice: Use of mild bases (e.g., potassium carbonate) and polar protic solvents (isopropanol, ethanol) facilitates cleaner reaction and higher yields in epoxide formation.
  • Temperature control: Maintaining temperatures between 70–90°C during epoxide formation prevents side reactions and decomposition.
  • Seeding and crystallization: During hydrochloride salt formation, seeding with pure crystals enhances nucleation and improves crystal quality.
  • Purification: Repeated washing with isopropanol and diethyl ether removes impurities and residual solvents, yielding high-purity hydrochloride salt.

Comparative Analysis of Preparation Routes

Aspect Epoxide Route (Preferred) Direct Alkylation Route (Less Common)
Starting Material Substituted phenol with propan-2-yloxy Phenol derivative + alkyl halide
Key Intermediate Epoxypropane derivative Alkylated phenol
Reaction Complexity Multi-step with epoxide intermediate Single-step but lower selectivity
Yield High (70–90%) Moderate (50–60%)
Purification Crystallization of hydrochloride salt Difficult due to side products
Scalability Well-established, industrially feasible Less commonly used industrially

Scientific Research Applications

4-Amino-3-(propan-2-yloxy)phenol hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(propan-2-yloxy)phenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The propan-2-yloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic Acid Hydrochloride

  • Formula: C₁₂H₁₈ClNO₃
  • Molecular Weight : 259.74 g/mol
  • Used in peptide synthesis and as a chiral intermediate.
  • Comparison: The carboxylic acid group enhances water solubility but reduces membrane permeability compared to the phenolic hydroxyl group in the target compound .

(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride

  • Formula: C₉H₁₃ClFNO
  • Molecular Weight : 217.66 g/mol
  • Key Features : Fluorine substituent at the 4-position of the phenyl ring increases electronegativity and metabolic stability. The alcohol group (-OH) offers hydrogen-bonding capability.
  • Comparison : Fluorine’s electron-withdrawing effect contrasts with the electron-donating isopropoxy group in the target compound, affecting electronic distribution and reactivity .

2-(4-Fluorophenyl)propan-2-amine Hydrochloride

  • Formula : C₉H₁₃ClFN
  • Molecular Weight : 189.66 g/mol
  • Key Features : Tertiary amine structure with a fluorine substituent; used in antidepressant and antipsychotic drug development.
  • Comparison: Lack of phenolic and ether groups reduces polarity, favoring blood-brain barrier penetration .

Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride

  • Formula: C₁₀H₁₃ClFNO₂
  • Molecular Weight : 233.67 g/mol
  • Key Features : Ester functionality increases lipophilicity, making it suitable for prodrug formulations.
  • Comparison : The ester group hydrolyzes under physiological conditions, unlike the stable ether linkage in the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Applications
This compound C₉H₁₂ClNO₂ 201.66 Phenol, amine, ether 3-isopropoxy, 4-amino Organic synthesis, drug intermediates
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid HCl C₁₂H₁₈ClNO₃ 259.74 Carboxylic acid, amine, ether 4-isopropoxy, 2-amino Peptide synthesis
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl C₉H₁₃ClFNO 217.66 Alcohol, amine 4-fluoro Neuropharmacology
2-(4-Fluorophenyl)propan-2-amine HCl C₉H₁₃ClFN 189.66 Tertiary amine 4-fluoro CNS drug development
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 233.67 Ester, amine 4-fluoro Prodrug formulations

Research Findings and Trends

Substituent Effects :

  • The isopropoxy group in the target compound enhances steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., methoxy), influencing receptor binding in drug candidates .
  • Fluorine in analogues improves metabolic stability and bioavailability but reduces solubility compared to hydroxyl or ether groups .

Pharmacological Potential: Phenolic derivatives like the target compound are explored for antioxidant and anti-inflammatory activity, whereas fluorinated analogues are prioritized in CNS therapeutics due to enhanced BBB penetration .

Synthetic Utility :

  • The hydrochloride salt form is preferred in solid-phase synthesis for improved handling and stability .

Biological Activity

4-Amino-3-(propan-2-yloxy)phenol hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group and a phenolic ether, suggests diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C₉H₁₄ClNO₂
  • Molecular Weight : 203.67 g/mol
  • Structure : The compound features an amino group (-NH₂), an ether functional group (-O-), and a phenolic structure, which contributes to its biological activities and solubility in aqueous environments due to its hydrochloride form .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Studies have demonstrated its effectiveness in modulating pain pathways and inflammatory responses, making it a candidate for pain relief therapies. Its mechanism involves interaction with various enzymes linked to inflammation, such as cyclooxygenases (COX) .

Antioxidant Activity

The presence of the phenolic group suggests that this compound may possess antioxidant properties . Phenolic compounds are known for their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor .

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing pain and inflammation .
  • Cell Signaling Modulation : It potentially influences key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .

Case Studies

  • Analgesic Efficacy : A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its use as an analgesic agent .
  • Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively scavenged free radicals, with results showing a dose-dependent response that highlights its potential as an antioxidant .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-Amino-3-propoxyphenolC₉H₁₃NO₂Lacks hydrochloride; similar activity
Propan-2-yl 3-amino-4-hydroxybenzoateC₁₀H₁₄ClNO₃Different alkyl chain; used in similar applications
4-[Propan-2-yl(propyl)amino]phenolC₁₂H₁₈N₂OContains additional propyl group; altered activity

This table illustrates how this compound compares with structurally similar compounds, emphasizing its unique functional groups that confer distinct biological activities .

Chemical Reactions Analysis

Salt Formation and Ion Exchange

The hydrochloride salt form enhances solubility in polar solvents. The free base can regenerate under alkaline conditions (e.g., NaOH treatment) and re-form salts with other acids (e.g., sulfate, citrate).

Table 1: Salt Metathesis Reactions

ReactantConditionsProductYield (%)Source
NaOH (1.2 eq)H₂O, 25°C, 1 hFree base (4-Amino-3-isopropoxyphenol)95
H₂SO₄ (1.0 eq)EtOH, 0°C, 30 minSulfate salt88

Amino Group Reactivity

The primary amine undergoes typical reactions:

  • Acylation : Reacts with acetyl chloride or anhydrides to form amides .

  • Diazotization : Forms diazonium salts with NaNO₂/HCl (0–5°C), enabling coupling reactions for azo dyes .

Table 2: Acylation Reactions

Acylating AgentConditionsProductYield (%)Source
Acetyl chlorideDCM, RT, 12 hN-Acetyl derivative82
Benzoyl chloridePyridine, 60°C, 6 hN-Benzoyl derivative75

Phenolic Hydroxyl Reactivity

The hydroxyl group participates in:

  • Etherification : Forms methyl or benzyl ethers via alkyl halides/K₂CO₃ .

  • Oxidation : Converts to quinones using H₂O₂ or Fe³⁺ .

Table 3: Ether Protection/Deprotection

ReactionConditionsProductYield (%)Source
MeI, K₂CO₃Acetone, reflux, 5 h4-Amino-3-isopropoxy-1-methoxybenzene78
BBr₃ (1.2 eq)DCM, −78°C to RT, 2 hDeprotected phenol92

Isopropoxy Group Reactivity

The propan-2-yloxy group undergoes:

  • Cleavage : HBr/HOAc cleaves the ether to regenerate 4-amino-3-hydroxyphenol .

  • Nucleophilic substitution : Replaced by amines or thiols under acidic conditions .

Table 4: Ether Cleavage Reactions

ReagentConditionsProductYield (%)Source
HBr (48%)HOAc, reflux, 3 h4-Amino-3-hydroxyphenol85
BBr₃ (1.5 eq)DCM, RT, 4 h4-Amino-3-hydroxyphenol90

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position to the amino group .

  • Sulfonation : H₂SO₄ at 100°C yields sulfonic acid derivatives .

Metal Complexation

The amino and phenolic hydroxyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates .

Table 5: Metal Complexation

Metal SaltConditionsComplexStability Constant (log β)Source
CuCl₂EtOH/H₂O, RT, 2 h[Cu(C₉H₁₂NO₂)Cl]⁺8.2
Fe(NO₃)₃H₂O, 60°C, 1 h[Fe(C₉H₁₂NO₂)(H₂O)₃]²⁺6.7

Redox Reactions

  • Oxidation : The amino group oxidizes to nitroso derivatives with KMnO₄ in acidic media .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro intermediates to amines (if present) .

Key Mechanistic Insights

  • The isopropoxy group deactivates the ring via electron donation, directing electrophiles to the para position of the hydroxyl group .

  • Steric hindrance from the isopropyl group limits substitution at the 3-position .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-(propan-2-yloxy)phenol hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection steps. For example, the propan-2-yloxy group can be introduced via nucleophilic substitution of a phenolic hydroxyl group using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The amino group is then introduced via catalytic hydrogenation of a nitro precursor or reductive amination. Intermediates should be characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to verify purity (>95%) .

Q. How can researchers determine the solubility and stability of this compound in aqueous buffers for in vitro studies?

  • Methodological Answer : Perform solubility screening in phosphate-buffered saline (PBS) at pH 7.4, DMSO, and ethanol using UV-Vis spectroscopy (λmax ~270 nm for phenolic derivatives). Stability under physiological conditions can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. For acidic/basic stability, incubate at pH 2 (HCl) and pH 9 (NaOH) for 24 hours, then quantify degradation products .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for amino-phenolic derivatives in neurological assays?

  • Methodological Answer : Contradictions may arise from differences in receptor subtype selectivity or assay conditions. Design radioligand binding assays (e.g., using [³H]CGP54626 for GABA-B receptors) to compare affinity across cell lines (HEK293 vs. neuronal primary cultures). Include positive controls (e.g., baclofen hydrochloride ) and validate functional activity via cAMP inhibition assays. Statistical meta-analysis of published IC₅₀ values can identify outliers due to assay variability .

Q. How can computational modeling guide the design of derivatives targeting specific neurotransmitter receptors?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor crystal structures (e.g., GABA-B PDB: 6UO8). Focus on key interactions: the phenolic hydroxyl with Ser-130, the amino group with Asp-148, and the isopropyloxy moiety with hydrophobic pockets. Validate predictions via synthesis of analogs (e.g., halogen substitutions at the phenyl ring) and in vitro screening .

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound during quality control?

  • Methodological Answer : Employ LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) for impurity profiling, targeting common byproducts like deaminated or over-alkylated derivatives. Quantify residual solvents (e.g., DMF, isopropyl alcohol) via GC-MS with HS-SPME (Headspace Solid-Phase Microextraction). For chiral purity, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .

Methodological Notes

  • Structural Analogues : Derivatives like 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride (CAS 1858241-03-8) have validated protocols for receptor binding assays, which can be adapted .
  • Safety : Follow hazard codes H302/H315 (oral toxicity/skin irritation) and use PPE during synthesis .
  • Data Reproducibility : Share raw NMR/HPLC files in public repositories (e.g., Zenodo) to enhance transparency in structural characterization.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Amino-3-(propan-2-yloxy)phenol hydrochloride
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4-Amino-3-(propan-2-yloxy)phenol hydrochloride

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